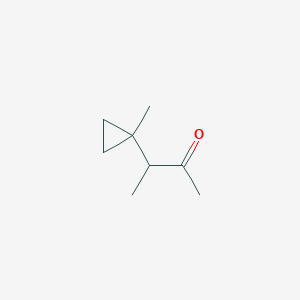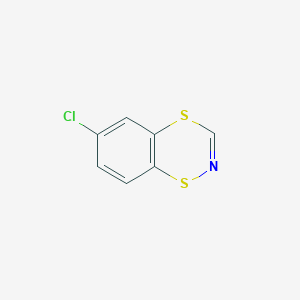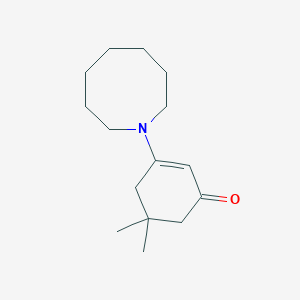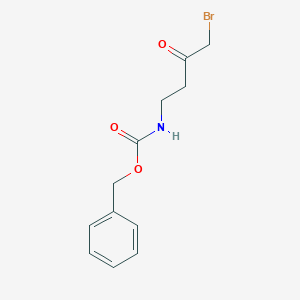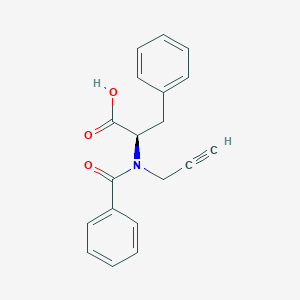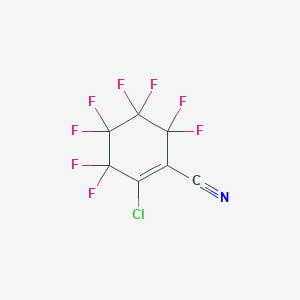
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile is a halogenated organic compound characterized by the presence of chlorine, fluorine, and a nitrile group attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile typically involves the halogenation of cyclohexene derivatives followed by the introduction of the nitrile group. One common method includes the fluorination of cyclohexene using elemental fluorine or a fluorinating agent under controlled conditions. The chlorination step can be achieved using chlorine gas or a chlorinating reagent. The nitrile group is then introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced fluorination and chlorination techniques, along with optimized reaction conditions, can enhance yield and purity. Safety measures are crucial due to the reactive nature of halogenating agents.
化学反応の分析
Types of Reactions
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace halogen atoms under basic conditions.
Addition: Electrophiles like hydrogen halides or halogens can add across the double bond.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the nitrile group to an amine.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Addition: Formation of dihalogenated or hydrogenated products.
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of amines or other reduced products.
科学的研究の応用
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets through its halogen and nitrile groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
類似化合物との比較
Similar Compounds
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohexane: Lacks the nitrile group, making it less reactive in nucleophilic substitution reactions.
3,3,4,4,5,5,6,6-Octafluorocyclohex-1-ene-1-carbonitrile:
Uniqueness
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile is unique due to the combination of chlorine, fluorine, and nitrile groups, which impart distinct chemical properties and reactivity
特性
CAS番号 |
84439-72-5 |
|---|---|
分子式 |
C7ClF8N |
分子量 |
285.52 g/mol |
IUPAC名 |
2-chloro-3,3,4,4,5,5,6,6-octafluorocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7ClF8N/c8-3-2(1-17)4(9,10)6(13,14)7(15,16)5(3,11)12 |
InChIキー |
PYTUKKMOXKVOKT-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
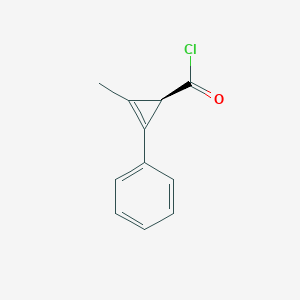
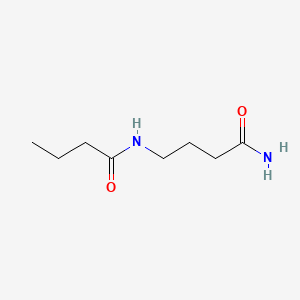

![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)

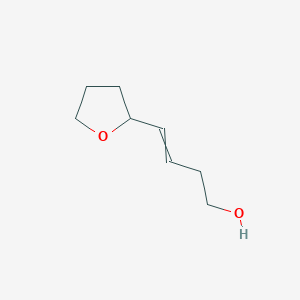

![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
